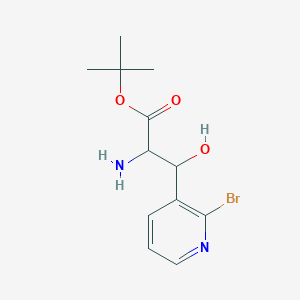

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C12H17BrN2O3 |

|---|---|

Molecular Weight |

317.18 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)8(14)9(16)7-5-4-6-15-10(7)13/h4-6,8-9,16H,14H2,1-3H3 |

InChI Key |

HBIWDDGWJOOTCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=C(N=CC=C1)Br)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-BOC-amino-3-hydroxyl-5-bromopyridine Intermediate

A critical precursor is 2-BOC-amino-3-hydroxyl-5-bromopyridine, which can be synthesized by reacting 2-amino-3-hydroxyl-5-bromopyridine with tert-Butyl dicarbonate (BOC anhydride) in the presence of an organic base (alkali) such as triethylamine or 4-dimethylaminopyridine (DMAP) in an organic solvent like ethanol, ethyl acetate, or methylene dichloride.

- Reaction conditions: Temperature range from -10°C to 50°C.

- Reaction time: 2 to 24 hours.

- Workup: Neutralization with hydrochloric acid, extraction with ethyl acetate, washing with saturated brine, drying over anhydrous sodium sulfate, and concentration by rotary evaporation.

- Purification: Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio).

This method yields a high-purity product with stable quality, suitable for further synthetic steps.

| Parameter | Details |

|---|---|

| Starting material mol ratio | 2-amino-3-hydroxyl-5-bromopyridine : BOC anhydride = 1 : 1 to 1.5 |

| Alkali mol ratio | Alkali : 2-amino-3-hydroxyl-5-bromopyridine = 1 : 1 to 6 |

| Solvent volume | 1/3 to 1 L per mole of starting material |

| Yield | Up to 42% after recrystallization |

Example: Reaction of 14.4 g (100 mmol) 2-amino-3-hydroxyl-5-bromopyridine with 26.2 g (120 mmol) tert-Butyl dicarbonate and 10.1 g (100 mmol) triethylamine in 100 mL ethanol at 0°C for 0.5 hour, then room temperature for 3 hours, followed by workup and recrystallization.

Organolithium Addition for Pyridyl Substitution

The 2-bromopyridin-3-yl substituent is introduced via lithium-halogen exchange of 2-bromopyridine using n-butyllithium at low temperatures (-78°C to -100°C) in coordinating solvents like tetrahydrofuran (THF) or toluene.

- Key challenge: Avoiding side reactions such as deprotonation of pyridine ring or aggregation of butyllithium.

- Optimized approach: Use of toluene as solvent for lithium-halogen exchange to precipitate 3-pyridyllithium, followed by dissolution in minimal THF before reaction with electrophilic intermediates.

- Reaction outcome: Improved yields (up to 76%) and high purity after chromatographic purification.

This organolithium reagent is then added to α-hydroxy sulfinimine intermediates to form the amino alcohol backbone with the pyridyl substituent.

Formation of α-Amino-β-Hydroxypropanoate Core

The key step is the nucleophilic addition of the 3-pyridyllithium species to chiral sulfinimine or aldehyde intermediates, resulting in stereoselective formation of the amino alcohol.

- Protecting groups: Sulfinamide auxiliaries (e.g., Ellman’s auxiliary) are used to control stereochemistry.

- Deprotection: Acidic treatment (e.g., hydrochloric acid in methanol) followed by basification and extraction yields the free 1,2-amino alcohol.

Esterification to Install tert-Butyl Ester

The carboxylic acid functionality is converted to the tert-butyl ester via standard esterification methods:

- Reaction with tert-butanol under acidic conditions or

- Use of tert-butyl chloroformate or tert-butyl dicarbonate in the presence of bases.

This step ensures the final product contains the tert-butyl ester group, which is important for stability and solubility.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| BOC Protection of amino group | 2-amino-3-hydroxyl-5-bromopyridine + BOC anhydride + triethylamine/DMAP; -10 to 50°C; 2-24 h | Up to 42% after recrystallization | High purity, stable intermediate |

| Lithium-halogen exchange | 2-bromopyridine + n-BuLi; toluene/THF; -78 to -100°C | 76% yield (optimized) | Avoids side reactions; forms 3-pyridyllithium |

| Nucleophilic addition | 3-pyridyllithium + chiral sulfinimine or aldehyde | 53-76% yield after purification | Stereoselective formation of amino alcohol |

| Deprotection | HCl in MeOH, basification | Moderate yield (53%) | Removes sulfinamide protecting group |

| Esterification | tert-butanol or tert-butyl chloroformate + acid/base | Not explicitly reported | Installs tert-butyl ester group |

Research Findings and Optimization Notes

- The source and preparation of reagents, especially potassium bis(trimethylsilyl)amide (KHMDS) and n-butyllithium, critically influence reproducibility and yield.

- Use of freshly prepared solutions and strict exclusion of moisture (e.g., nitrogen purging, glovebox handling) is essential.

- Choice of solvent impacts the formation and stability of organolithium intermediates; toluene is preferred over THF for lithium-halogen exchange in pyridine systems.

- Reaction temperature control is vital to minimize side reactions such as deprotonation of the pyridine ring.

- Recrystallization solvents and ratios (e.g., ethyl acetate/hexane 1:1) are optimized to improve purity and yield of BOC-protected intermediates.

- Global deprotection steps require careful pH adjustment to maximize recovery of the amino alcohol.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromopyridine moiety can be reduced to a pyridine ring using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Thiols (R-SH), amines (R-NH₂), alkoxides (R-O⁻)

Major Products

Oxidation: Formation of carbonyl compounds

Reduction: Formation of pyridine derivatives

Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Material Science: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Differences

Key Observations:

Substituent Effects on Reactivity :

- The 2-bromo group in the target compound enhances electrophilicity at the pyridine ring, favoring metal-catalyzed cross-coupling reactions. In contrast, the 5-hydroxy substituent in directs reactivity toward photoredox-mediated functionalization.

- Diazirine and trifluoromethyl groups in introduce photolability and lipophilicity, critical for photoaffinity labeling in proteomics.

Ester Group Influence :

- tert-Butyl esters (target compound, ) improve stability under acidic conditions compared to methyl esters (e.g., ), which hydrolyze more readily.

Bioactivity: VCP333 demonstrates adenosine A1 receptor agonism due to its benzoyl-thienoazepine core, a feature absent in the bromopyridine-based target compound. This highlights how core heterocycle selection dictates pharmacological targeting.

Key Observations:

- The target compound’s synthesis likely employs Mitsunobu reactions (as in ), which are reliable for ether/ester formation but require stoichiometric reagents.

- Photoredox catalysis (used in ) offers higher yields and milder conditions but demands specialized catalysts.

- TFA deprotection (as in ) is efficient for tert-butyl ester removal but may limit compatibility with acid-sensitive functional groups.

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties

Key Observations:

- VCP333 ’s higher LogP correlates with enhanced membrane permeability, critical for its cardioprotective effects.

Biological Activity

tert-Butyl 2-amino-3-(2-bromopyridin-3-yl)-3-hydroxypropanoate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a complex structure that includes a tert-butyl group, an amino group, a bromopyridine moiety, and a hydroxypropanoate structure, contributing to its unique reactivity and interactions with biological systems.

The molecular formula of this compound is , with a molecular weight of approximately 317.18 g/mol. The presence of various functional groups allows for multiple interaction pathways with biological macromolecules, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with target proteins, influencing their conformation and activity.

- π-π Interactions : The brominated pyridine moiety can engage in π-π stacking interactions, which are crucial for binding affinity in enzyme-substrate complexes.

- Enzyme Modulation : Research indicates that this compound may act as a protein kinase inhibitor, modulating various cellular processes essential for therapeutic effects against diseases such as cancer and inflammation.

Biological Activity Overview

The compound has shown promise in several areas of biological research:

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit tumor cell proliferation through modulation of key signaling pathways involved in cell cycle regulation.

- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may offer neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties : Its interactions with inflammatory mediators suggest potential applications in reducing inflammation-related disorders.

Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:

- A study published in PubMed highlighted the compound's inhibition of specific proteases involved in viral replication, suggesting its utility as an antiviral agent .

- Another investigation focused on its role as a modulator of protein kinases, revealing insights into its mechanism as a potential therapeutic agent against various cancers.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds illustrates the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(2-bromopyridin-3-yl)-3-hydroxypropanoate | Lacks the tert-butyl group; used in similar applications. | |

| Tert-butyl 2-amino-4-(bromophenyl)-4-hydroxybutanoate | Contains a phenyl ring instead; different biological activity profile. |

These comparisons underscore the significance of the tert-butyl group and bromination position in determining biological activity.

Case Studies

- Case Study on Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis through caspase activation.

- Neuroprotective Mechanisms : Animal models indicated that administration of this compound resulted in decreased markers of neuroinflammation and improved cognitive function following induced neurotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.